Octan-2-yl 3-phenylprop-2-enoate
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Overview
Description
Octan-2-yl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octan-2-ol and 3-phenylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-yl 3-phenylprop-2-enoate typically involves the esterification reaction between octan-2-ol and 3-phenylprop-2-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octan-2-ol and 3-phenylprop-2-enoic acid in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Octan-2-ol and 3-phenylprop-2-enoic acid.
Reduction: Octan-2-yl 3-phenylpropan-2-ol.
Oxidation: Various oxidized derivatives of the phenyl group.
Scientific Research Applications
Octan-2-yl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Octan-2-yl 3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The ester group can undergo hydrolysis to release the active components, which can then interact with specific pathways to produce the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylprop-2-enoate: Similar ester with ethyl group instead of octan-2-yl group.
Methyl 3-phenylprop-2-enoate: Similar ester with methyl group instead of octan-2-yl group.
Butyl 3-phenylprop-2-enoate: Similar ester with butyl group instead of octan-2-yl group.
Uniqueness
Octan-2-yl 3-phenylprop-2-enoate is unique due to its longer alkyl chain (octan-2-yl group), which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This uniqueness can make it more suitable for specific applications where longer alkyl chains are preferred.
Properties
CAS No. |
622-01-5 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
octan-2-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-3-4-5-7-10-15(2)19-17(18)14-13-16-11-8-6-9-12-16/h6,8-9,11-15H,3-5,7,10H2,1-2H3 |
InChI Key |
BAFXDTKXIVTRPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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